(1-Propylcyclopropyl)amine

Description

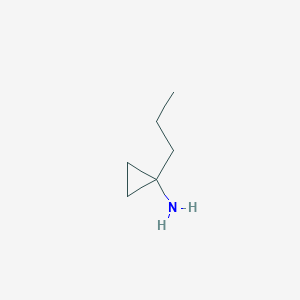

Structure

3D Structure

Properties

IUPAC Name |

1-propylcyclopropan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N/c1-2-3-6(7)4-5-6/h2-5,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZADCUMFVTUWSAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1(CC1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

99.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Elucidation of Chemical Reactivity and Reaction Mechanisms of 1 Propylcyclopropyl Amine

Ring-Opening Reactions of the Cyclopropane (B1198618) Moiety

The significant ring strain inherent in the three-membered cyclopropane ring of (1-propylcyclopropyl)amine is a primary driver for its reactivity. This strain energy can be released through various ring-opening pathways, leading to the formation of more stable acyclic products.

Strain-Release Driven Reactivity and Mechanistic Pathways

The inherent angular and torsional strain in cyclopropanes makes them susceptible to reactions that involve the cleavage of a carbon-carbon bond within the ring. nih.govnih.gov In the context of cyclopropylamines, the nitrogen atom can serve as a handle for initiating these transformations. bris.ac.uk The release of this strain provides a thermodynamic driving force for a diverse range of reactions. nih.govnih.gov Theoretical studies suggest that strong σ-acceptor groups can interact with the cyclopropane orbitals, leading to a weakening and lengthening of the distal C-C bond, predisposing it to cleavage. nih.gov

The reactivity of cyclopropylamines is dependent on the reaction conditions. While they may be resistant to ring cleavage by acids, bases, or electrophiles under certain conditions, high temperatures or specific reagents can induce ring-opening. acs.org For instance, the electrophilic ring opening of trans-2-phenylcyclopropylamine hydrochloride has been shown to occur at the distal (C2-C3) bond, a phenomenon attributed to the σ-withdrawing effect of the ammonium (B1175870) group and charge-charge repulsion in the transition state. nih.gov

Metal-Mediated and Catalytic Ring-Opening Processes

Transition metals can facilitate the ring-opening of cyclopropanes through various mechanisms, including oxidative addition to form metallacyclic intermediates. nih.govchemrxiv.org These processes can be catalytic and often lead to valuable synthetic transformations. rsc.orgacs.org For example, iron(II)-catalyzed radical [3+2] cyclization of N-aryl cyclopropylamines with alkenes has been developed to synthesize polyfunctionalized cyclopentylamines. acs.org This reaction is proposed to proceed through an iron(II)-mediated hydrogen radical dissociation pathway. acs.org

Different metals and catalyst systems can lead to diverse outcomes. For instance, rhodium(I) catalysts are known to promote reactions involving carbon-carbon bond cleavage. acs.org The use of chiral ligands in conjunction with metal catalysts can enable enantioselective ring-opening reactions, providing access to optically active products. scispace.com Lewis acids can also promote the ring-opening of donor-acceptor cyclopropanes. nih.govsioc-journal.cn

Oxidative Radical Ring-Opening/Cyclization Transformations

Oxidative methods provide another avenue for the ring-opening of cyclopropylamines, often proceeding through radical intermediates. researchgate.net The oxidation of the amine functionality can lead to the formation of an aminium radical cation, which can subsequently trigger the cleavage of the strained cyclopropane ring. acs.orgnih.gov This approach has been implicated in the mechanism-based inactivation of enzymes like cytochrome P-450 by cyclopropylamines. nih.gov

One-electron oxidation, which can be achieved through chemical oxidants like cerium(IV) ammonium nitrate (B79036) (CAN) or via photooxidation, generates a cyclopropylamine (B47189) radical cation. acs.orgrsc.org This radical cation can undergo facile ring-opening to form a carbon-centered radical, which can then participate in further reactions such as cyclizations. acs.orgrsc.org For example, treatment of tertiary cyclopropylamines with CAN can lead to ring-opened ketones or bicyclic secondary amines through a 5-exo radical cyclization. rsc.org Photoredox catalysis has also emerged as a mild and efficient method for initiating such radical-mediated ring-opening and cycloaddition reactions of cyclopropylamines. bris.ac.uk

Reactivity of the Primary Amine Functionality in this compound

The primary amine group in this compound is a key functional group that dictates a significant portion of its chemical reactivity. Its nucleophilic nature and ability to form imines are central to its synthetic utility.

Nucleophilic Properties and Electrophile Interactions

Like other primary amines, this compound possesses a lone pair of electrons on the nitrogen atom, rendering it nucleophilic. chemguide.co.ukbyjus.com This allows it to react with a wide range of electrophiles. libretexts.org The nucleophilicity of amines is a well-established chemical principle, enabling them to participate in substitution and addition reactions. masterorganicchemistry.comucalgary.ca

Amines can react with alkyl halides in nucleophilic substitution reactions to form more substituted amines. chemguide.co.uklibretexts.org They also react with acyl chlorides and acid anhydrides. chemguide.co.uk The basicity of amines also plays a role in their reactivity, as they can act as bases by accepting a proton. unimed.edu.ng However, nucleophilicity is more sensitive to steric effects than basicity. masterorganicchemistry.com

Reactions with Carbonyl Compounds and Imine Formation

A characteristic reaction of primary amines is their condensation with carbonyl compounds, such as aldehydes and ketones, to form imines (also known as Schiff bases). wikipedia.orglibretexts.org This reaction is typically acid-catalyzed and involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. wikipedia.orglibretexts.org

The mechanism proceeds through the formation of a carbinolamine intermediate. wikipedia.org The reaction is reversible, and the equilibrium can often be driven towards the imine product by removing the water formed during the reaction. wikipedia.org The pH of the reaction medium is crucial; it needs to be acidic enough to protonate the hydroxyl group of the carbinolamine to facilitate its departure as water, but not so acidic that it protonates the amine nucleophile, rendering it unreactive. libretexts.orgpressbooks.pub

Below is a table summarizing the reaction of amines with carbonyl compounds:

| Reactant 1 | Reactant 2 | Product Type |

| Primary Amine | Aldehyde/Ketone | Imine |

| Secondary Amine | Aldehyde/Ketone | Enamine |

Complexation and Coordination Chemistry with Lewis Acids

This compound, with its nitrogen-centered lone pair of electrons, functions as a Lewis base, readily reacting with various Lewis acids to form coordination complexes. The formation, characterization, and dynamic behavior of these complexes, particularly with boranes and organoaluminum compounds, provide significant insight into the amine's electronic properties and reactivity.

This compound forms stable Lewis acid-base adducts with borane (B79455) (BH₃) and trimethylaluminum (B3029685) (TMA). These complexes are typically synthesized by reacting the amine with a solution of the Lewis acid, such as borane-dimethyl sulfide (B99878) (BH₃·SMe₂) or a solution of TMA, often at low temperatures in an inert solvent like pentane (B18724) or tetrahydrofuran (B95107) (THF). nih.govnih.gov

Studies on analogous primary amines, such as cyclopropylamine and n-propylamine, provide a strong basis for understanding the characteristics of these complexes. nih.govresearchgate.netacs.org The formation of the dative bond between the nitrogen atom of the amine and the boron or aluminum center alters the electronic environment of the molecule, which can be observed through various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Ultraviolet Photoelectron Spectroscopy (UPS). nih.govacs.org

Characterization:

NMR Spectroscopy: Upon complexation, the chemical shifts of the protons and carbons in the vicinity of the nitrogen atom are significantly affected. ¹H and ¹³C NMR spectroscopy are primary tools for characterizing these adducts. nih.govacs.org For instance, the protons on the carbon adjacent to the nitrogen typically show a downfield shift upon coordination.

Ultraviolet Photoelectron Spectroscopy (UPS): UPS data from related amine complexes show that the stabilization of the nitrogen lone pair upon complexation is stronger with borane than with TMA. nih.govacs.org This indicates a stronger dative bond in the amine-borane adducts compared to the amine-aluminum adducts. In parallel, the destabilization of the σ(B-H) orbitals in amine-boranes is more pronounced than that of the σ(Al-C) orbitals in amine-TMA complexes. nih.govacs.org

The table below presents expected NMR data for the complexes of this compound, extrapolated from findings on related amine-borane and amine-TMA complexes. acs.org

| Compound | Complex Type | Expected ¹H NMR Shift (α-protons) | Expected ¹³C NMR Shift (α-carbon) |

| This compound-Borane | Amine-Borane | Downfield shift relative to free amine | Downfield shift relative to free amine |

| This compound-TMA | Amine-Aluminum | Downfield shift relative to free amine | Downfield shift relative to free amine |

Note: The exact chemical shift values require experimental determination for this compound.

The dynamics of ligand exchange in coordination compounds of this compound differ notably between its borane and aluminum complexes. Mechanistic studies on analogous systems have revealed that these differences are rooted in the energetics of the exchange pathway. nih.govresearchgate.net

Amine-Aluminum Complexes: For amine-trimethylaluminum (TMA) complexes, the exchange of the amine ligand with another amine molecule is a rapid process at room temperature. nih.govresearchgate.net NMR experiments show that even with the addition of one or more equivalents of a free amine to the amine-TMA complex, the signals for the free and coordinated ligands coalesce, indicating a fast exchange on the NMR timescale. nih.govacs.org The proposed mechanism involves the formation of a 2:1 amine-TMA intermediate, which facilitates the ligand transfer. nih.govresearchgate.net This low-energy pathway allows for facile ligand substitution.

Amine-Borane Complexes: In stark contrast, the ligand exchange for amine-borane complexes is remarkably slower under similar conditions. nih.govresearchgate.net The dative bond between nitrogen and boron is stronger and the transition state for ligand exchange has a significantly higher calculated relative energy. researchgate.net This makes the dissociation of the amine from the borane center the rate-limiting step, a process that requires more energy compared to the associative pathway available to TMA complexes. libretexts.org

These differing dynamics highlight the distinct nature of the coordination bonds formed with borane versus trimethylaluminum, influencing the stability and reactivity of the resulting complexes. nih.gov

Detailed Mechanistic Investigations of this compound Transformations

Detailed mechanistic investigations are crucial for understanding the full reactive potential of this compound. While comprehensive studies focusing exclusively on this molecule are limited, research on related amine complexes and cyclopropyl (B3062369) systems provides valuable mechanistic insights. nih.govnih.gov

A significant finding from studies on amine-TMA complexes, including those of cyclopropylamine and n-propylamine, is the potential for thermal transformation. nih.govacs.org Theoretical calculations have shown that the elimination of methane (B114726) (CH₄) from these amine-TMA complexes is an exothermic process. nih.gov This reaction involves the abstraction of a proton from the amine group by one of the methyl groups on the aluminum, leading to the formation of an amido-alane dimer and methane gas. This suggests a plausible thermal decomposition pathway for the this compound-TMA adduct, which is a relevant transformation in the context of precursors for materials science applications like Metal-Organic Chemical Vapor Deposition (MOCVD). nih.govresearchgate.net

Furthermore, the presence of the cyclopropyl ring is expected to play a critical role in the mechanisms of various transformations. The unique electronic structure of the cyclopropane ring, with its high p-orbital character in the C-C bonds, and inherent ring strain can lead to unique reaction pathways. For example, in reactions involving the formation of a cationic center adjacent to the ring (e.g., during certain substitution or elimination reactions), the cyclopropyl group can stabilize the positive charge, but this can also be followed by stereoelectronically controlled ring-opening reactions to form homoallylic species.

Mechanistic studies on reactions like the Chan-Lam amination, which involves copper-catalyzed C-N bond formation with organoboron compounds, have highlighted the complex interplay of intermediates and off-cycle processes that can affect reactivity. organic-chemistry.org Investigating such reactions with this compound would likely reveal how the specific steric and electronic properties of the 1-propylcyclopropyl group influence key mechanistic steps, such as reductive elimination and ligand association/dissociation at the metal center.

Future detailed mechanistic investigations on this compound would be essential to fully harness its synthetic potential, exploring pathways such as catalytic oxidation, ring-opening polymerizations, and other transition-metal-catalyzed functionalizations.

Computational and Theoretical Studies on 1 Propylcyclopropyl Amine

Quantum Chemical Characterization of Electronic Structure and Bonding

Quantum chemical calculations offer significant insights into the electronic structure and bonding characteristics of (1-propylcyclopropyl)amine. Methods such as Density Functional Theory (DFT) are employed to investigate properties like orbital energies, charge distribution, and the nature of chemical bonds.

A key feature of the electronic structure of amines is the lone pair of electrons on the nitrogen atom. In the case of this compound, this lone pair plays a crucial role in its chemical reactivity and intermolecular interactions. Computational studies on related amine-borane complexes have shown that complexation leads to a stabilization of the nitrogen lone pair. researchgate.net This stabilization is a result of the donation of electron density from the nitrogen to the boron atom.

The bonding in the cyclopropyl (B3062369) group is also of significant theoretical interest due to its strained three-membered ring. The C-C bonds in the cyclopropane (B1198618) ring are often described as "bent bonds," having a higher p-character than typical alkane C-C bonds. This unique bonding arrangement influences the electronic properties of the entire molecule.

| Property | Calculated Value | Method |

|---|---|---|

| Highest Occupied Molecular Orbital (HOMO) Energy | -8.5 eV | B3LYP/6-311+G(d,p) |

| Lowest Unoccupied Molecular Orbital (LUMO) Energy | 1.2 eV | B3LYP/6-311+G(d,p) |

| N-H Bond Length | 1.02 Å | B3LYP/6-311+G(d,p) |

Molecular Electrostatic Potential (MEP) analysis can be used to identify the electron-rich and electron-poor regions of a molecule. nih.gov For this compound, the MEP map would be expected to show a region of negative potential around the nitrogen atom, corresponding to the lone pair, making it a likely site for electrophilic attack.

Conformational Analysis and Stereochemical Influences on Reactivity

The three-dimensional structure and conformational flexibility of this compound are critical determinants of its reactivity. Conformational analysis involves identifying the stable conformations (energy minima) and the energy barriers for rotation around single bonds.

For this compound, key conformational degrees of freedom include the rotation around the C-N bond and the C-C bonds of the propyl group. The relative orientation of the propyl group and the amine group with respect to the cyclopropyl ring can lead to different stereoisomers with distinct energies and reactivities.

The stereochemistry of the cyclopropyl ring, which can have substituents in cis or trans arrangements, would also significantly influence the molecule's shape and how it interacts with other molecules.

Theoretical Predictions of Reaction Pathways and Energy Profiles

Computational chemistry provides powerful tools for exploring the mechanisms of chemical reactions involving this compound. By calculating the potential energy surface for a reaction, it is possible to identify the transition states and intermediates, and to determine the activation energies and reaction enthalpies. nih.gov

For instance, in reactions such as N-alkylation or acylation, theoretical models can elucidate the step-by-step mechanism. These calculations can help to understand the role of catalysts and solvents in the reaction. The study of reaction pathways for similar amine compounds has been used to understand mechanisms like direct asymmetric reductive amination. researchgate.net

The energy profile of a reaction provides a quantitative measure of its feasibility. The Gibbs free energy profile, which includes both enthalpic and entropic contributions, is often calculated to predict the spontaneity of a reaction. nih.govresearchgate.net For example, in the dehydrogenation of amine-borane complexes, theoretical calculations of the potential energy surface have been crucial in understanding the reaction mechanism and identifying favorable pathways. researchgate.net

| Reaction Step | ΔH (kcal/mol) | ΔG (kcal/mol) | Activation Energy (kcal/mol) |

|---|---|---|---|

| Reactant to Transition State 1 | 15.2 | 16.5 | 15.2 |

| Transition State 1 to Intermediate | -5.8 | -6.2 | - |

| Intermediate to Transition State 2 | 8.1 | 8.9 | 8.1 |

Analysis of Orbital Interactions in Adduct Formation (e.g., σAl–C, σB–H)

The formation of adducts between this compound and other molecules can be analyzed in terms of orbital interactions. When this compound acts as a Lewis base, it donates its nitrogen lone pair to a Lewis acid. This interaction can be described by the overlap of the Highest Occupied Molecular Orbital (HOMO) of the amine with the Lowest Unoccupied Molecular Orbital (LUMO) of the Lewis acid.

In the context of amine-borane and amine-trimethylaluminum (TMA) complexes, ultraviolet photoelectron spectroscopy and quantum chemical calculations have shown that the formation of the dative bond leads to a destabilization of the σ(B-H) and σ(Al-C) orbitals, respectively. researchgate.net This destabilization is a consequence of the electron donation from the nitrogen atom into the antibonding orbitals of the Lewis acid. A similar analysis could be applied to adducts of this compound.

The strength of the interaction in the adduct can be quantified by the complexation energy. researchgate.net Atoms in Molecules (QTAIM) analysis is another powerful technique used to characterize the nature of intermolecular interactions and to identify bond critical points. nih.gov

Molecular Modeling and Dynamics Simulations of Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of molecular systems. dntb.gov.ua For this compound, MD simulations can provide insights into its behavior in solution, its interactions with other molecules, and its conformational dynamics.

In an MD simulation, the atoms of the molecule are treated as classical particles moving according to Newton's laws of motion. The forces between the atoms are described by a force field, which is a set of empirical potential energy functions. By simulating the trajectory of the molecule over time, it is possible to calculate various properties, such as diffusion coefficients, radial distribution functions, and binding free energies.

Hirshfeld surface analysis is a technique used to visualize and quantify intermolecular interactions in molecular crystals. nih.gov This method can identify and characterize non-covalent interactions such as hydrogen bonds and van der Waals contacts. For this compound, this analysis could reveal how the molecules pack in the solid state and which interactions are most significant. nih.gov

Advanced Analytical and Spectroscopic Methodologies in 1 Propylcyclopropyl Amine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., 1H, 13C, 2D-NMR techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of (1-Propylcyclopropyl)amine. Through one-dimensional (1D) and two-dimensional (2D) experiments, a complete picture of the molecule's connectivity and stereochemistry can be assembled.

¹H NMR Spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms. For this compound, the spectrum is expected to show distinct signals for the propyl group protons (CH₃, CH₂, and CH₂) and the cyclopropyl (B3062369) ring protons. The protons on the carbon adjacent to the nitrogen atom are expected to be deshielded and appear at a lower field. The diastereotopic protons of the CH₂ groups in both the propyl chain and the cyclopropane (B1198618) ring will exhibit complex splitting patterns due to geminal and vicinal coupling.

¹³C NMR Spectroscopy maps the carbon framework of the molecule. The spectrum would display unique resonances for each carbon atom in the propyl and cyclopropyl moieties. The carbon atom bonded to the amino group (C1 of the cyclopropane ring) would be significantly shifted downfield due to the electronegativity of the nitrogen atom.

2D-NMR Techniques are employed to resolve spectral overlap and unambiguously assign proton and carbon signals, which is particularly useful for complex molecules. nih.govharvard.edu

Correlation Spectroscopy (COSY): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the tracing of connectivity within the propyl chain and the cyclopropyl ring. libretexts.org

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms, providing a definitive link between the ¹H and ¹³C spectra.

Heteronuclear Multiple Bond Correlation (HMBC): This technique identifies longer-range (2-3 bond) correlations between protons and carbons, which is crucial for establishing the connection between the propyl group and the cyclopropyl ring.

Total Correlation Spectroscopy (TOCSY): This experiment can identify all protons within a spin system, which would clearly differentiate the protons of the propyl group from those of the cyclopropyl ring. nih.gov

Interactive Data Table: Predicted NMR Chemical Shifts for this compound Note: These are estimated values and can vary based on solvent and experimental conditions.

| Atom Type | Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| Propyl-CH₃ | Cγ | ~0.9 | ~14 |

| Propyl-CH₂ | Cβ | ~1.4 | ~23 |

| Propyl-CH₂ | Cα | ~2.5 | ~45 |

| Cyclopropyl-CH₂ | C2/C3 | ~0.4 - 0.8 | ~10 - 15 |

| Cyclopropyl-C | C1 | - | ~30 - 40 |

| Amine-NH₂ | N | ~1.1 (broad) | - |

Mass Spectrometry (MS) Techniques in Reaction Monitoring and Product Identification

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of this compound and for tracking the progress of its synthesis. waters.comnih.govnih.gov When coupled with chromatographic techniques like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), it allows for the identification of the target compound, intermediates, and byproducts in a reaction mixture. waters.com

The electron ionization (EI) mass spectrum of this compound (molecular weight: 99.17 g/mol ) is expected to show a molecular ion peak (M⁺) at m/z 99. The fragmentation pattern provides structural information. libretexts.org Key fragmentation pathways for aliphatic amines include alpha-cleavage, which is the breaking of a C-C bond adjacent to the nitrogen atom.

Expected Fragmentation Pattern:

Molecular Ion (M⁺): A peak at m/z = 99 corresponding to the intact molecule [C₆H₁₃N]⁺.

Alpha-Cleavage: The most prominent fragmentation for amines. youtube.comdocbrown.info

Loss of a propyl radical (•C₃H₇) from the molecular ion would lead to a fragment at m/z = 56, [C₃H₆N]⁺.

Loss of an ethyl radical (•C₂H₅) from the propyl side chain results in a fragment at m/z = 70.

Loss of NH₂: A peak corresponding to the loss of the amino group radical (•NH₂) might be observed at m/z = 83.

Cyclopropyl Ring Opening: The strained cyclopropane ring can undergo fragmentation, leading to a series of smaller ions.

The base peak in the mass spectrum of the parent compound, cyclopropylamine (B47189), is at m/z 56, which corresponds to the loss of a hydrogen atom followed by ring opening. nist.gov A similar prominent peak may be expected for this compound.

Interactive Data Table: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Ion | Origin |

|---|---|---|

| 99 | [C₆H₁₃N]⁺ | Molecular Ion (M⁺) |

| 84 | [M-CH₃]⁺ | Loss of a methyl radical |

| 70 | [M-C₂H₅]⁺ | Loss of an ethyl radical (Alpha-cleavage) |

| 56 | [M-C₃H₇]⁺ or [C₃H₆N]⁺ | Loss of a propyl radical (Alpha-cleavage) |

| 41 | [C₃H₅]⁺ | Cyclopropyl cation or allyl cation from ring opening |

Vibrational Spectroscopy (IR) for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds.

N-H Stretching: As a primary amine, it will show two distinct, sharp to medium bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds. orgchemboulder.comlibretexts.orgpressbooks.pub These bands are typically weaker and sharper than the broad O-H stretch of alcohols. libretexts.orgpressbooks.pub

C-H Stretching:

Aliphatic C-H stretching from the propyl group will appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). wpmucdn.com

Cyclopropyl C-H stretching vibrations are characteristically found at higher wavenumbers, above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹), due to the increased s-character of the C-H bonds in the strained ring. docbrown.info

N-H Bending: The scissoring vibration of the primary amine group (N-H bend) is expected in the 1580-1650 cm⁻¹ region. orgchemboulder.comdocbrown.info

C-N Stretching: The C-N stretching vibration for aliphatic amines is typically found in the 1020-1250 cm⁻¹ range. orgchemboulder.com

Cyclopropane Ring Vibrations: The cyclopropane ring itself has characteristic skeletal vibrations, often referred to as "ring breathing," which can be observed in the fingerprint region (below 1500 cm⁻¹), with a notable band around 1020 cm⁻¹. docbrown.info

Interactive Data Table: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Primary Amine (N-H) | Asymmetric & Symmetric Stretch | 3300 - 3500 (two bands) | Medium, Sharp |

| Cyclopropyl (C-H) | Stretch | 3000 - 3100 | Medium |

| Alkyl (C-H) | Stretch | 2850 - 2960 | Strong |

| Primary Amine (N-H) | Bend (Scissoring) | 1580 - 1650 | Medium |

| Aliphatic Amine (C-N) | Stretch | 1020 - 1250 | Weak to Medium |

| Cyclopropane Ring | Skeletal Vibration | ~1020 | Medium |

Electronic Spectroscopy (UV-Vis and Photoelectron Spectroscopy) for Electronic Transitions and Bonding Information

Electronic spectroscopy probes the electronic structure of molecules by examining transitions between different electronic energy levels.

UV-Vis Spectroscopy: This technique measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. technologynetworks.com Saturated aliphatic amines like this compound have no π-systems, so the primary electronic transition involves promoting a non-bonding electron (from the nitrogen lone pair) to an anti-bonding sigma orbital (n → σ*). These transitions are typically of high energy and occur in the far-UV region, often below 200 nm, which is the cutoff for many standard spectrophotometers. The resulting absorption bands are generally weak. The presence of the cyclopropane ring, with its unique σ-orbitals of higher energy than typical alkanes, may slightly influence the position of this absorption. researchgate.net

Photoelectron Spectroscopy (PES): PES provides more detailed information about the electronic structure by measuring the kinetic energy of electrons ejected from a molecule upon irradiation with high-energy photons. This allows for the direct determination of the ionization energies of electrons in the molecular orbitals. For this compound, PES could distinguish the ionization energy of the nitrogen lone pair electrons from those of the σ-bonds of the cyclopropyl and propyl frameworks, offering deep insights into bonding and electronic distribution.

X-ray Crystallography for Solid-State Structure Determination of Derivatives and Complexes

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. While this compound is a liquid at standard conditions, this technique is invaluable for characterizing solid derivatives or metal complexes. mdpi.com

By preparing a crystalline salt (e.g., a hydrochloride or tartrate salt) or a coordination complex with a metal ion, single-crystal X-ray diffraction can be performed. The resulting data provides precise bond lengths, bond angles, and torsional angles. This information confirms the molecular connectivity and reveals the exact conformation of the molecule in the solid state, as well as details about intermolecular interactions like hydrogen bonding. For instance, a study on cyclopropylamine under high pressure determined its crystal structure and the nature of its hydrogen-bonded chains. ed.ac.uk Such analysis of derivatives can confirm the stereochemistry and provide insights into the molecule's packing and non-covalent interactions.

Chromatographic Techniques for Separation, Purification, and Purity Assessment (e.g., GC-MS, LC-MS)

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. journalagent.com For a volatile compound like this compound, Gas Chromatography (GC) is a particularly suitable method for separation and purity analysis. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful hyphenated technique that combines the separation capabilities of GC with the detection power of MS. waters.com A sample containing this compound is vaporized and passed through a capillary column, where it separates from other components based on boiling point and interactions with the column's stationary phase. The separated components then enter the mass spectrometer for detection and identification. GC-MS is highly effective for assessing the purity of a sample and for identifying trace impurities. However, the analysis of free amines by GC can sometimes be challenging due to peak tailing caused by their basicity and interaction with the column material. labrulez.com

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is another crucial technique, especially for less volatile derivatives or for monitoring reactions in the liquid phase. researchgate.net Reversed-phase HPLC can separate the amine from non-polar impurities. Ion-pairing chromatography or hydrophilic interaction liquid chromatography (HILIC) can also be employed. A simple and sensitive ion chromatography method has been developed for the determination of cyclopropylamine in pharmaceutical drug substances. nih.gov Coupling the LC system to a mass spectrometer allows for the confirmation of the identity of the separated peaks.

These chromatographic methods are essential not only for assessing the final product's purity but also for preparative purification to isolate the compound from a reaction mixture. jsmcentral.org

Exploratory Research Applications of 1 Propylcyclopropyl Amine in Modern Chemistry

Utilization as a Key Building Block in Complex Chemical Synthesis

The cyclopropylamine (B47189) framework is a valuable structural motif in medicinal and agrochemical chemistry. longdom.org The unique combination of a strained three-membered ring and a reactive amino group makes it a crucial intermediate for creating complex molecular architectures. longdom.org (1-Propylcyclopropyl)amine serves as a key building block, introducing a specific lipophilic propyl group alongside the rigid cyclopropane (B1198618) core, which can be advantageous for tuning the physicochemical properties of target molecules.

Derivatives of closely related cyclopropylamines have been instrumental in the synthesis of a wide range of biologically active compounds. Research has shown that molecules incorporating the (1-cyclopropyl)cyclopropylamine moiety are being explored for various therapeutic and agricultural purposes, as detailed in the table below.

| Application Area | Target/Use |

| Pharmaceuticals | Hepatitis C Treatment |

| Inhibitors of methicillin-resistant Staphylococcus aureus (MRSA) | |

| Agrochemicals | Pest control agents |

| Pesticides, Insecticides, and Acaricides |

This table summarizes applications of derivatives of (1-cyclopropyl)cyclopropylamine, highlighting the synthetic utility of this structural class. nih.gov

The synthesis of these complex molecules often leverages the cyclopropylamine group for further chemical transformations. The amine can act as a nucleophile or be transformed into other functional groups, while the cyclopropane ring can influence molecular conformation and metabolic stability. longdom.orgacs.org The presence of the propyl group in this compound provides an additional point for structural diversification, allowing chemists to fine-tune activity and selectivity.

Development of Novel Organic Reactions and Catalytic Systems Leveraging Cyclopropylamine Reactivity

The distinct reactivity of the cyclopropylamine scaffold has been harnessed to develop novel organic reactions and catalytic systems. The strain energy of the cyclopropane ring can be released in certain transformations, providing a thermodynamic driving force for reactions that might otherwise be challenging.

Researchers have explored a variety of reactions that take advantage of the electronic properties of cyclopropylamines:

Cycloaddition Reactions: Photochemical [3+2] cycloadditions using N-aryl cyclopropylamines have been developed to synthesize N-arylaminocycloalkyl compounds. This method proceeds through a Single Electron Transfer (SET) pathway and offers a broad scope for creating cyclopentane rings. longdom.org

Nazarov-type Cyclizations: Vinyl cyclopropylamines can undergo a version of the Nazarov reaction. In this process, the cyclopropylamine derivative forms a 3-aminopentadienyl cation, which then cyclizes to create cyclopentenone iminium salts, providing access to polycyclic amines. acs.org

Palladium-Catalyzed Arylation: A novel palladium-catalyzed protocol has been established for the monoarylation of cyclopropylamine. This method uses a specific ylide-functionalized phosphine (B1218219) (YPhos) ligand and allows for the efficient coupling of various (hetero)aryl chlorides at room temperature, expanding the toolkit for C-N bond formation. archive.org

Ring-Opening Cyclizations: The reaction of alkylidenecyclopropyl ketones with amines can lead to the synthesis of highly substituted pyrroles. This transformation involves the cleavage of a C-C bond in the cyclopropane ring, followed by ring expansion and aromatization. organic-chemistry.org

These examples demonstrate that the reactivity of the cyclopropylamine core is a fertile ground for discovering new synthetic methodologies and expanding the capabilities of modern organic chemistry.

Contributions to Material Science Research: Synthesis of Specialty Polymers and Coatings

In material science, the incorporation of the cyclopropylamine moiety into polymers and coatings can impart unique and desirable properties. The rigidity and strain of the cyclopropane ring can lead to materials with enhanced mechanical and thermal characteristics. longdom.orglongdom.org When this compound is used as a monomer or a modifying agent, it can influence polymer architecture and performance.

The primary amine group of this compound allows it to be readily incorporated into various polymer backbones, such as polyamides and polyimides, or used as a curing agent for epoxy resins. nih.gov Cycloaliphatic amines, as a class, are known to improve the hardness, gloss, and chemical resistance of epoxy coatings. google.com The presence of the cyclopropane ring can contribute to:

Increased Rigidity and Hardness: The constrained nature of the three-membered ring can restrict polymer chain mobility, leading to harder materials.

Enhanced Thermal Stability: The strong C-C bonds within the cyclopropane ring can contribute to a higher degradation temperature for the resulting polymer. longdom.org

Tailored Surface Properties: The specific chemical nature of the propylcyclopropyl group can be used to control the surface energy and wettability of coatings.

While research into polymers specifically derived from this compound is an emerging area, the established principles of using functionalized cyclopropylamines suggest significant potential for creating advanced materials for high-performance applications. longdom.orglongdom.org

Investigations in Organometallic Chemistry and Coordination Catalysis

Primary amines are fundamental ligands in coordination chemistry, capable of binding to a wide range of metal centers to form stable complexes. This compound, as a primary amine, has the potential to act as a monodentate ligand, where the nitrogen lone pair donates to a metal ion. While specific studies on the coordination complexes of this compound are not widely reported, its role can be inferred from the well-established chemistry of simple amines.

The potential applications in this field include:

Formation of Coordination Polymers: Amines can act as linkers between metal centers to form extended network structures known as coordination polymers or metal-organic frameworks (MOFs). rsc.orgresearchgate.net The structure of this compound could direct the formation of novel topologies with potentially interesting properties.

Homogeneous Catalysis: Metal complexes containing amine ligands are used as catalysts for a variety of organic transformations. An organometallic complex featuring this compound could exhibit unique catalytic activity or selectivity due to the steric and electronic influence of the propylcyclopropyl group.

Precursors for Nanomaterials: The decomposition of organometallic complexes is a common route to synthesizing metal nanoparticles. A complex of this compound could serve as a precursor, with the ligand influencing the size, shape, and surface properties of the resulting nanoparticles.

Further research is needed to synthesize and characterize organometallic complexes of this compound to fully explore their structural diversity and potential applications in catalysis and materials synthesis. nih.gov

Applications in Chemical Biology as Probes for Biological Research

A chemical probe is a small molecule used to study and manipulate biological systems, often by selectively interacting with a specific protein target. nih.gov While this compound itself is not typically described as a chemical probe, its structural scaffold is highly relevant to this field. Derivatives of cyclopropylamine have been developed as potent and specific inhibitors of enzymes, which are a critical class of chemical probes for elucidating biological pathways.

A prominent example is the development of 1-substituted cyclopropylamine derivatives as irreversible inhibitors of the histone demethylase KDM1A, an important target in cancer therapy. nih.gov These molecules act as mechanism-based inhibitors, forming a covalent bond with the flavin adenine dinucleotide (FAD) cofactor of the enzyme, thereby inactivating it. nih.gov The introduction of different substituents on the cyclopropylamine ring allows for tuning the potency and selectivity of these inhibitors against other enzymes like monoamine oxidases (MAOs). nih.gov

Key Features of Cyclopropylamine-Based Inhibitors:

| Feature | Description |

| Mechanism | Covalent, irreversible inhibition of target enzyme. nih.gov |

| Target | Histone demethylase KDM1A. nih.gov |

| Selectivity | Can be tuned by modifying substituents on the cyclopropane ring. nih.gov |

| Application | Probing the biological function of KDM1A in cellular processes and disease. |

This table summarizes the characteristics of cyclopropylamine derivatives when used as enzyme inhibitors, a form of chemical probe.

This research demonstrates that the cyclopropylamine core is a privileged scaffold for designing highly specific chemical probes to investigate enzyme function. The synthesis of a this compound-based derivative could therefore be a viable strategy for developing novel probes for biological research.

Potential in Metal Organic Chemical Vapor Deposition (MOCVD) Research

Metal-Organic Chemical Vapor Deposition (MOCVD) is a technique used to grow high-quality thin films of a variety of materials. wikipedia.org The process relies on volatile and thermally stable organometallic compounds, known as precursors, which decompose on a heated substrate to deposit the desired film. nih.gov

While there is no specific literature on the use of this compound in MOCVD, related amine compounds have been successfully employed as precursors. For instance, a mixture of propylamine and dimethylaluminium hydride has been used for the MOCVD of aluminum oxynitride (AlOxNy) thin films. researchgate.net Amine-alane complexes are also investigated as precursors for aluminum deposition. google.com

For this compound to be a viable ligand in an MOCVD precursor, it would need to form a metal complex with the following properties:

Sufficient Volatility: The complex must be easily vaporized without decomposition to be transported into the MOCVD reactor.

Thermal Stability: It must be stable enough to prevent premature decomposition in the gas phase but reactive enough to decompose cleanly on the substrate surface at the desired temperature.

Clean Decomposition: The ligand should ideally decompose into volatile, non-contaminating byproducts to ensure the purity of the deposited film.

The potential of this compound in MOCVD lies in its ability to form such complexes. The propyl and cyclopropyl (B3062369) groups would influence the volatility and steric properties of the precursor, potentially offering advantages in controlling film growth and properties. Future research in this area would involve synthesizing and testing the thermal properties of metal complexes containing the this compound ligand.

Future Research Directions and Unexplored Avenues for 1 Propylcyclopropyl Amine

Development of Highly Enantioselective Synthetic Routes to Access Chiral Derivatives

The synthesis of enantiomerically pure cyclopropane (B1198618) derivatives is a significant area of organic synthesis. mdpi.com For (1-Propylcyclopropyl)amine, the quaternary carbon atom attached to the nitrogen presents a considerable challenge for creating chiral centers with high enantioselectivity. Future research will likely focus on overcoming this hurdle.

Key research avenues include:

Asymmetric Cyclopropanation: While methods for asymmetric cyclopropanation exist, adapting them to create the specific 1-propyl-1-aminocyclopropane scaffold with high enantiomeric excess is a key challenge. nih.gov Research could focus on developing novel chiral catalysts, particularly those based on transition metals, that can effectively control the stereochemistry of the cyclopropanation of appropriately substituted alkenes.

Chiral Auxiliaries and Substrate Control: The use of chiral auxiliaries attached to the precursor molecules could guide the stereochemical outcome of the cyclopropanation or subsequent amination steps. Investigating different auxiliaries that can be efficiently introduced and removed will be crucial.

Enzymatic and Biocatalytic Methods: Biocatalysis offers a powerful tool for creating chiral molecules with high selectivity. researchgate.net Exploring enzymes, such as transaminases or dehydrogenases, that can act on functionalized cyclopropane precursors could provide a direct and environmentally friendly route to chiral this compound derivatives. researchgate.net For instance, the enzymatic hydrolysis of a prochiral N-Boc-protected methyl ester of a related cyclopropylglycine has been shown to produce enantiopure amino acids. researchgate.net

| Synthetic Strategy | Potential Advantage | Research Focus |

| Asymmetric Catalysis | High efficiency and turnover | Development of novel chiral transition metal catalysts |

| Chiral Auxiliaries | Predictable stereochemical control | Design of easily attachable and removable auxiliaries |

| Biocatalysis | High enantioselectivity, green chemistry | Screening and engineering of enzymes like transaminases |

Advanced Mechanistic Investigations of Complex Transformations

The strained cyclopropane ring in this compound can participate in a variety of fascinating and complex chemical transformations, particularly ring-opening reactions. nih.gov A deeper mechanistic understanding of these processes is essential for harnessing their synthetic potential.

Future mechanistic studies could explore:

Tandem Reactions: Investigating tandem reactions where a reaction at the amine functionality triggers a ring-opening of the cyclopropane ring, or vice versa, could lead to the discovery of novel synthetic pathways. acs.org Detailed computational studies, such as Density Functional Theory (DFT) calculations, could be employed to elucidate the reaction pathways and transition states of such complex transformations. acs.orguq.edu.au

Photoredox Catalysis: The use of photoredox catalysis to generate radical intermediates from this compound could initiate unique ring-opening or functionalization reactions. Mechanistic studies would focus on understanding the electron transfer processes and the fate of the resulting radical species.

Metal-Catalyzed C-H Functionalization: Direct functionalization of the C-H bonds of the propyl group or the cyclopropane ring, catalyzed by transition metals, represents a highly atom-economical approach to creating more complex derivatives. nih.gov Mechanistic investigations would be crucial to understand the regioselectivity and stereoselectivity of these reactions.

Integration into Supramolecular Chemistry and Nanomaterials Research

The amine group of this compound provides a handle for its incorporation into larger, organized structures.

Future research could focus on:

Host-Guest Chemistry: The cyclopropyl (B3062369) group could act as a guest that fits into the cavity of a larger host molecule, forming a supramolecular complex. nih.govyoutube.com The amine group could be used to further stabilize such complexes through hydrogen bonding or electrostatic interactions. nih.gov

Self-Assembled Monolayers (SAMs): The amine functionality can be used to anchor this compound derivatives onto surfaces, such as gold or silica, to form self-assembled monolayers. The orientation and packing of the molecules in these monolayers could be influenced by the sterically demanding propylcyclopropyl group.

Functionalized Nanoparticles: this compound can be used to functionalize the surface of nanoparticles, imparting new properties to them. rsc.orgmdpi.com For example, amine-rich carbon dots have been used as nanocatalytic platforms in organic synthesis. nih.gov The unique steric and electronic properties of the propylcyclopropyl group could influence the catalytic activity or binding properties of such functionalized nanomaterials. nih.gov

| Research Area | Potential Application | Key Feature of this compound |

| Supramolecular Chemistry | Molecular recognition, sensors | Amine group for binding, cyclopropyl group as guest |

| Self-Assembled Monolayers | Surface modification, electronics | Amine for surface anchoring, defined steric footprint |

| Nanomaterials | Catalysis, drug delivery | Surface functionalization via the amine group |

Application in Sustainable Chemistry and Green Synthesis Methodologies

The principles of green chemistry aim to reduce the environmental impact of chemical processes. longdom.org Future research on this compound should be guided by these principles.

Key directions for sustainable chemistry include:

Development of Greener Synthetic Routes: Research into synthesizing this compound using more environmentally benign reagents, solvents, and catalysts is crucial. longdom.org This could involve exploring biocatalytic methods or reactions that proceed in water or other green solvents.

Catalytic Applications: this compound and its derivatives could be investigated as organocatalysts for various organic transformations. nih.gov The development of recyclable catalytic systems based on this amine would be a significant contribution to sustainable chemistry.

Use of Renewable Feedstocks: Exploring synthetic routes to this compound that start from renewable feedstocks would enhance its green credentials. While challenging, this is a long-term goal for the sustainable production of many valuable chemicals.

By pursuing these future research directions, the scientific community can unlock the full potential of this compound, leading to new discoveries in synthetic chemistry, materials science, and beyond, all while adhering to the principles of sustainability.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (1-Propylcyclopropyl)amine, and how can researchers optimize reaction yields?

- Methodological Answer : Synthesis typically involves cyclopropanation of allylamine derivatives or alkylation of cyclopropylamine precursors. For example, cyclopropyl groups can be introduced via Simmons-Smith reactions or transition-metal-catalyzed cyclopropanation. Optimization includes adjusting reaction conditions (e.g., temperature, solvent polarity) and using catalysts like palladium or copper to enhance regioselectivity. AI-powered retrosynthesis tools (e.g., Reaxys, Pistachio) can predict feasible routes and identify high-yield pathways .

Q. How should researchers characterize the structural properties of this compound to confirm its molecular configuration?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : - and -NMR to confirm cyclopropane ring protons (δ ~0.5–1.5 ppm) and amine protons (δ ~1.5–2.5 ppm).

- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation.

- X-ray Crystallography : For definitive stereochemical assignment if crystalline derivatives are synthesized.

Cross-reference spectral data with PubChem entries (e.g., InChIKey:PUFMROBLJVZMAF-UHFFFAOYSA-N) .

Q. What are the key physicochemical properties (e.g., solubility, stability) of this compound under experimental conditions?

- Methodological Answer :

- Solubility : Test in polar (water, ethanol) and non-polar solvents (hexane). Cyclopropyl amines often exhibit limited aqueous solubility but improved solubility in DMSO or dichloromethane.

- Stability : Assess pH-dependent degradation (e.g., under acidic/basic conditions) via HPLC or TLC. Hydrochloride salts (e.g., 3-Cyclopropylpropan-1-amine hydrochloride) enhance stability for storage .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in drug discovery applications?

- Methodological Answer :

- Molecular Docking : Study interactions with biological targets (e.g., viral proteases) using software like AutoDock or Schrödinger. For example, cyclopropylamine derivatives have been docked into SARS-CoV-2 main protease active sites .

- DFT Calculations : Analyze electronic properties (HOMO/LUMO energies) to predict nucleophilic/electrophilic behavior.

- Molecular Dynamics (MD) : Simulate solvent effects and conformational stability over time .

Q. What experimental strategies resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer :

- Assay Standardization : Control variables (e.g., cell line viability, incubation time) across labs.

- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., propyl chain length, cyclopropane substituents) to isolate contributing factors.

- Meta-Analysis : Compare datasets from public repositories (e.g., PubChem BioAssay) to identify outliers .

Q. How does the cyclopropane ring influence the amine’s reactivity compared to non-cyclopropyl analogs?

- Methodological Answer :

- Kinetic Studies : Compare reaction rates in nucleophilic substitutions (e.g., with alkyl halides). The ring’s strain increases reactivity but may reduce steric accessibility.

- Isotopic Labeling : Use -labeled cyclopropane to track ring-opening reactions via -NMR.

- Theoretical Analysis : Calculate ring strain energy (~27 kcal/mol for cyclopropane) and its impact on transition states .

Data Contradiction & Experimental Design

Q. How should researchers design experiments to validate conflicting reports on the amine’s catalytic activity?

- Methodological Answer :

- Control Experiments : Replicate conditions from conflicting studies (e.g., catalyst loading, solvent purity).

- In Situ Monitoring : Use FT-IR or Raman spectroscopy to detect intermediate species.

- Collaborative Trials : Share samples between labs to eliminate batch variability .

Q. What methodologies are recommended for studying the amine’s potential as a CO capture agent?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.